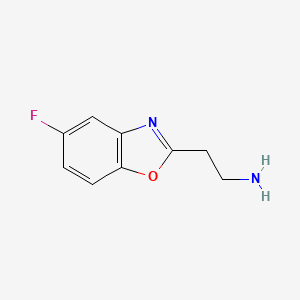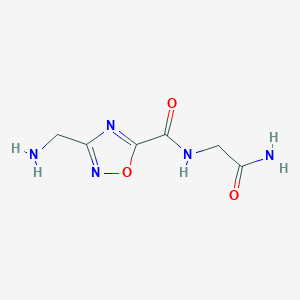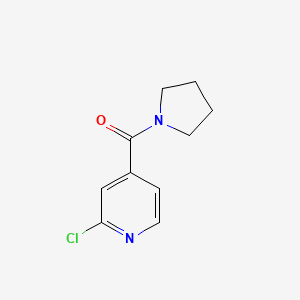
3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid is a derivative of pyrazole and isoxazole, which are heterocyclic aromatic organic compounds. Pyrazoles are known for their various biological activities, and their derivatives are often explored for potential pharmacological properties. Isoxazoles, similarly, are of interest in medicinal chemistry due to their presence in various biologically active molecules.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through cyclocondensation reactions involving various reagents. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles involves the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride and the corresponding amine or pyrazole .
Molecular Structure Analysis
The molecular structure of pyrazole and isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, confirming the presence of the pyrazole and carboxylic acid functional groups . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Pyrazole and isoxazole derivatives can undergo a variety of chemical reactions. For instance, 5-arylisoxazole-3-hydroxamic acids can rearrange to form 1,2,5-oxadiazoles under the action of aqueous KOH . Additionally, pyrazole derivatives can undergo functionalization reactions, such as the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole and isoxazole derivatives can be studied through experimental and theoretical methods. The experimental FT-IR and NMR chemical shifts can be compared to those calculated by density functional theory (DFT) to understand the electronic structure of the molecule. Thermo gravimetric analysis can provide information on the thermal stability of the compound. The HOMO-LUMO energy levels can be constructed to study electronic transitions within the molecule .
科学的研究の応用
Heterocyclic Compounds and Biological Activity
Heterocyclic compounds, including pyrazole derivatives, are foundational in organic chemistry for synthesizing various biologically active compounds. Pyrazole carboxylic acid derivatives, in particular, demonstrate a broad spectrum of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These compounds serve as significant scaffold structures in medicinal chemistry due to their versatile synthetic applicability and notable biological activity. The synthesis methods for pyrazole carboxylic acid derivatives and their biological applications have been extensively reviewed, showcasing their importance across multiple domains of scientific research (Cetin, 2020).
Synthesis of Heterocycles
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been explored for its value as a building block in the synthesis of various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This class of compounds is pivotal in the synthesis of heterocycles and dyes, underlining the versatile application of pyrazole derivatives in creating a wide range of precursors for innovative transformations in medicinal and organic chemistry (Gomaa & Ali, 2020).
Anticancer Agents Development
The Knoevenagel condensation has been instrumental in the development of α, β‐unsaturated ketones/carboxylic acids, which are crucial for generating biologically fascinating molecules with notable anticancer activity. This synthesis strategy has been applied to various pharmacophoric aldehydes and active methylenes, creating a vast library of chemical compounds that exhibit significant anticancer potential by targeting different cancer-related biomolecules (Tokala, Bora, & Shankaraiah, 2022).
Pyrazole Heterocycles Synthesis
Pyrazole derivatives are recognized as pharmacophores due to their presence in many biologically active compounds. They are extensively used as synthons in organic synthesis and display a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV. The synthesis of pyrazole appended heterocyclic skeletons has been achieved under various conditions, offering strategies to combine heterocyclic nuclei with pyrazoles to create new categories of bioactive heterocyclic systems (Dar & Shamsuzzaman, 2015).
特性
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-5-7(4-13(3)11-5)9-8(10(14)15)6(2)16-12-9/h4H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDVDKQSBPUIIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CN(N=C2C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649271 |
Source


|
| Record name | 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid | |
CAS RN |
1171972-67-0 |
Source


|
| Record name | 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292979.png)
![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)
![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)
![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)
![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)

![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)

![3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1292992.png)



![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)